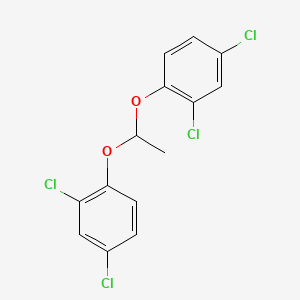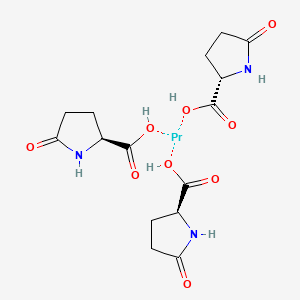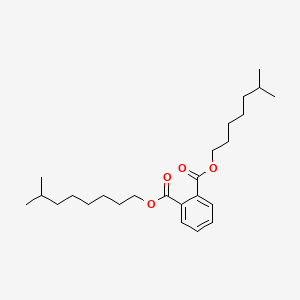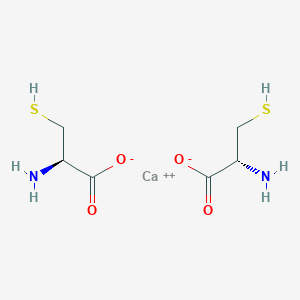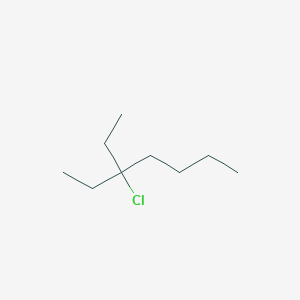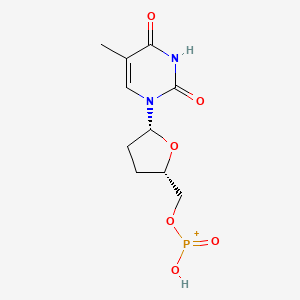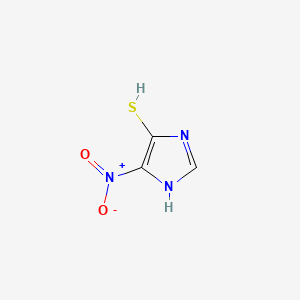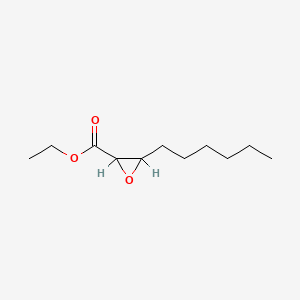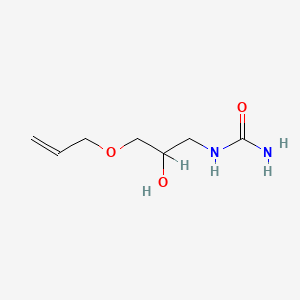
(3-(Allyloxy)-2-hydroxypropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Allyloxy)-2-hydroxypropyl)urea is a chemical compound that features an allyloxy group, a hydroxypropyl group, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Allyloxy)-2-hydroxypropyl)urea typically involves the reaction of allyl glycidyl ether with urea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the conditions are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(3-(Allyloxy)-2-hydroxypropyl)urea can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxypropyl derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include epoxides, reduced hydroxypropyl derivatives, and substituted urea derivatives.
科学研究应用
(3-(Allyloxy)-2-hydroxypropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers and other industrial materials.
作用机制
The mechanism of action of (3-(Allyloxy)-2-hydroxypropyl)urea involves its interaction with various molecular targets. The allyloxy group can participate in reactions with nucleophiles, while the hydroxypropyl group can form hydrogen bonds with other molecules. The urea moiety can interact with enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
3-Allyloxy-2-hydroxypropylcellulose: A cellulose derivative with similar functional groups.
Allyl glycidyl ether: A precursor used in the synthesis of (3-(Allyloxy)-2-hydroxypropyl)urea.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
93919-32-5 |
|---|---|
分子式 |
C7H14N2O3 |
分子量 |
174.20 g/mol |
IUPAC 名称 |
(2-hydroxy-3-prop-2-enoxypropyl)urea |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-12-5-6(10)4-9-7(8)11/h2,6,10H,1,3-5H2,(H3,8,9,11) |
InChI 键 |
JRNDWNUDOSYYQX-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCC(CNC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




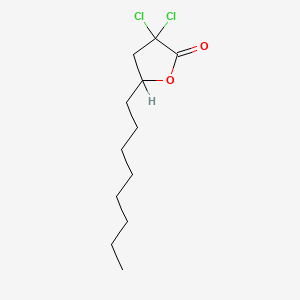
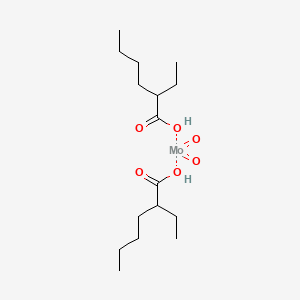
![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
